Isopentyltriphenylphosphonium bromide

Catalog No.
S1491556
CAS No.
28322-40-9
M.F
C23H26BrP
M. Wt
413.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopentyltriphenylphosphonium bromide

CAS Number

28322-40-9

Product Name

Isopentyltriphenylphosphonium bromide

IUPAC Name

3-methylbutyl(triphenyl)phosphanium;bromide

Molecular Formula

C23H26BrP

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1

InChI Key

GZLGTVRDLCJQTO-UHFFFAOYSA-M

SMILES

CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

Isopentyltriphenylphosphonium Bromide

Canonical SMILES

CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

C-C Bond Formation Reagents

Isoamyltriphenylphosphonium bromide is used as a reagent in the formation of C-C bonds . This compound plays a crucial role in various chemical reactions, particularly in the synthesis of complex organic molecules.

Results or Outcomes: The use of Isoamyltriphenylphosphonium bromide as a reagent can lead to high yields in the formation of C-C bonds. This makes it a valuable tool in the synthesis of complex organic molecules .

Synthesis of Photochromic Spiropyrans

Isoamyltriphenylphosphonium bromide has been used in the synthesis of photochromic spiropyrans . These compounds are capable of light-controlled biological activity, making them promising for the targeted delivery of drugs .

Method of Application: In the synthesis of spiropyrans, Isoamyltriphenylphosphonium bromide is used as a reactant. The specific method of application and experimental procedures can vary depending on the desired spiropyran compound .

Results or Outcomes: The use of Isoamyltriphenylphosphonium bromide in the synthesis of spiropyrans can lead to compounds with light-controlled biological activity. This opens up new possibilities for the targeted delivery of drugs .

Corrosion Inhibitor

Isoamyltriphenylphosphonium bromide has been found to be an effective corrosion inhibitor . It is particularly useful in acidic environments, where it can protect metal surfaces from corrosion.

Method of Application: The compound is typically dissolved in the corrosive medium, where it forms a protective layer on the metal surface. The exact concentration and application method can vary depending on the specific conditions .

Results or Outcomes: The use of Isoamyltriphenylphosphonium bromide as a corrosion inhibitor can significantly reduce the rate of corrosion, thereby extending the lifespan of the metal components .

Ionic Liquids

Isoamyltriphenylphosphonium bromide is an example of an ionic liquid . Ionic liquids have a wide range of applications, including in electrochemical devices like batteries and fuel cells .

Method of Application: The specific method of application can vary greatly depending on the specific use case. In general, the ionic liquid is used as a solvent or electrolyte in these devices .

Results or Outcomes: The use of ionic liquids can improve the performance of electrochemical devices. For example, they can increase the energy density of batteries or the efficiency of fuel cells .

Flame Retardants

Isoamyltriphenylphosphonium bromide can be used as a flame retardant . Flame retardants are substances that are added to materials to prevent the start or slow the growth of fire.

Method of Application: The compound is typically mixed with the material during the manufacturing process. The exact concentration and application method can vary depending on the specific conditions .

Results or Outcomes: The use of Isoamyltriphenylphosphonium bromide as a flame retardant can significantly improve the fire resistance of the material, thereby enhancing its safety .

Methylenation via the Wittig Reaction

Isoamyltriphenylphosphonium bromide can be used for methylenation via the Wittig reaction . This reaction is widely used in organic synthesis for the preparation of alkenes.

Method of Application: In the Wittig reaction, Isoamyltriphenylphosphonium bromide is used as a reagent. The specific method of application and experimental procedures can vary depending on the desired alkene compound .

Results or Outcomes: The use of Isoamyltriphenylphosphonium bromide in the Wittig reaction can lead to the efficient synthesis of alkenes .

Isopentyltriphenylphosphonium bromide is a quaternary ammonium salt characterized by the molecular formula C23H26BrPC_{23}H_{26}BrP. It consists of a central phosphorus atom bonded to three phenyl groups and one isopentyl group, making it a member of the triphenylphosphonium family. This compound is recognized for its unique structural features, including the steric bulk provided by the isopentyl group, which influences its chemical behavior and biological activity.

The mechanism of action of ITPB depends on the specific application. Here are some potential mechanisms:

  • Lipophilic cation: The positive charge and lipophilic nature of ITPB allow it to interact with cell membranes and potentially disrupt their function [].
  • Phase transfer catalyst: ITPB's amphiphilic character makes it a potential candidate for facilitating reactions between immiscible phases (e.g., water and organic solvents).

ITPB can cause skin and eye irritation []. Detailed safety information is not readily available, so standard laboratory safety practices should be followed when handling this compound.

Typical of phosphonium salts. Notably, it can engage in:

  • Nucleophilic Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of new phosphonium salts.
  • Decomposition Reactions: Under certain conditions, it may decompose to yield triphenylphosphine and isopentyl bromide.
  • Electro

Research indicates that isopentyltriphenylphosphonium bromide exhibits notable biological activities. It has been studied for its potential as:

  • Corrosion Inhibitor: Its effectiveness in preventing corrosion in metal substrates has been documented, particularly in electrochemical systems .
  • Antimicrobial Agent: Some studies suggest that phosphonium salts may possess antimicrobial properties, although specific data on isopentyltriphenylphosphonium bromide is limited.

The synthesis of isopentyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with isopentyl bromide. The general procedure can be outlined as follows:

  • Reagents: Triphenylphosphine and isopentyl bromide are combined in a suitable solvent (e.g., acetone or ethanol).
  • Reaction Conditions: The mixture is stirred at room temperature or heated gently to facilitate the reaction.
  • Isolation: Upon completion, the product can be precipitated out by adding a non-solvent or through crystallization techniques.

This method yields high-purity isopentyltriphenylphosphonium bromide suitable for further applications.

Isopentyltriphenylphosphonium bromide finds applications in various fields:

  • Corrosion Inhibition: Its primary application lies in protecting metals from corrosion, especially in aqueous environments .
  • Organic Synthesis: It serves as a reagent in organic synthesis processes due to its ability to stabilize reactive intermediates.
  • Biological Research: Its unique properties make it a candidate for studies involving cell membranes and transport mechanisms.

Interaction studies involving isopentyltriphenylphosphonium bromide have primarily focused on its role as a corrosion inhibitor and its interactions with various metal surfaces. These studies reveal that:

  • The compound forms protective layers on metal substrates, significantly reducing corrosion rates.
  • Its electrochemical behavior suggests strong interactions with metal ions, which could be leveraged for enhanced stability and protection against environmental factors .

Isopentyltriphenylphosphonium bromide shares similarities with other phosphonium salts but stands out due to its unique structural features. Below are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Triphenylphosphonium bromideThree phenyl groupsWidely used but lacks steric hindrance from alkyl groups
Propyltriphenylphosphonium bromidePropyl group instead of isopentylLess sterically hindered than isopentyl derivative
Benzyltriphenylphosphonium chlorideBenzyl group attachedMore reactive due to the presence of a chlorine atom

Isopentyltriphenylphosphonium bromide's distinctive steric bulk from the isopentyl group provides enhanced stability and unique reactivity profiles compared to these similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28322-40-9

Dates

Modify: 2023-08-15

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